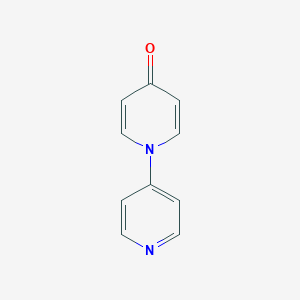

1-(4-Pyridyl)-4-pyridone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-4-ylpyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-10-3-7-12(8-4-10)9-1-5-11-6-2-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAONXCQPEJFHIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1N2C=CC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Pyridyl 4 Pyridone and Its Derivatives

Established Synthetic Pathways

The creation of the 1-(4-Pyridyl)-4-pyridone scaffold is primarily achieved through two robust synthetic routes: palladium-catalyzed cross-coupling for forging the inter-ring C-C bond and condensation reactions for building the pyridone ring system.

Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for forming carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds. organic-chemistry.org

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organoboron compound and an organohalide using a palladium catalyst. organic-chemistry.orgrsc.org This methodology is highly effective for constructing the bipyridyl backbone of this compound. The reaction typically involves coupling a pyridine-derived boronic acid or its ester with a halogenated pyridone. The versatility of the Suzuki-Miyaura reaction allows for a modular approach, where various substituted precursors can be combined to generate a library of derivatives. mdpi.compreprints.org Despite challenges associated with nitrogen-containing heterocycles, which can sometimes inhibit catalysts, significant progress has been made in developing highly active catalytic systems that are effective for these substrates. organic-chemistry.orgmit.eduwiley.com

The success of the Suzuki-Miyaura coupling heavily depends on the stability and reactivity of the chosen precursors.

Organoboron Reagents: For the synthesis of the target compound, 4-pyridylboronic acid is a key reactant. Boronic acids containing 3- and 4-pyridyl groups are generally stable and suitable for Suzuki coupling reactions. mdpi.compreprints.org This stability contrasts with the often poor stability of 2-pyridylboronic acid derivatives, which has historically made the synthesis of 2,2'-bipyridines more challenging. mdpi.compreprints.orgorgsyn.org To overcome instability issues with certain heteroarylboronic acids, more stable alternatives like boronate esters (e.g., pinacol (B44631) esters) or organotrifluoroborate salts are frequently employed. preprints.orgresearchgate.net A method has been specifically developed to manage impurities that can arise from the phosphorus ligands used in the Suzuki-Miyaura coupling of 4-pyridineboronic acid derivatives. nih.gov

Halogenated Pyridones: The coupling partner for the 4-pyridylboronic acid is a pyridone ring bearing a halogen atom (Cl, Br, or I) at a position suitable for cross-coupling. Halogenated 4-pyridones serve as the electrophilic component in the reaction. The reactivity of the halide typically follows the order I > Br > Cl. proprogressio.hu While chloro- and bromo-pyridones are common substrates, the choice of halide can influence reaction conditions and catalyst selection. proprogressio.hursc.org For instance, nickel/dppf catalyst systems have been shown to successfully couple 4-chloropyridine (B1293800), indicating the feasibility of using chlorinated heterocycles in cross-coupling. rsc.org

The choice of the palladium catalyst and its associated ligand is critical for achieving high yields and reaction efficiency. Catalyst systems are often optimized to handle the specific challenges posed by heteroaromatic substrates.

Palladium Precatalysts: Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). proprogressio.huresearchgate.netresearchgate.net These are often used in combination with a suitable ligand.

Phosphine (B1218219) Ligands: Ligands stabilize the palladium center and facilitate the catalytic cycle. Triphenylphosphine (PPh₃) is a conventional ligand used in many Suzuki reactions. rsc.orgproprogressio.hu However, for challenging substrates like nitrogen-containing heterocycles, more sophisticated ligands are often required. Bulky, electron-rich dialkylbiphenylphosphino ligands have been shown to form highly stable and active catalysts that are not inhibited by basic aminopyridines, making them particularly effective for these systems. organic-chemistry.orgmit.eduwiley.com The combination of Pd₂(dba)₃ with diaryl or dialkyl phosphine oxide supporting ligands has also been identified as a general and efficient system for coupling pyridyl nucleophiles. researchgate.net

Table 1: Selected Palladium Catalytic Systems for Suzuki-Miyaura Coupling of Pyridine (B92270) Derivatives

| Palladium Source | Ligand/Additive | Substrate Type | Finding | Reference(s) |

| [Pd₂(dba)₃] | Diaryl or Dialkyl Phosphine Oxide | Heteroaryl Bromides/Chlorides | Provides a general system for coupling 2-pyridyl nucleophiles. | researchgate.net |

| Pd(OAc)₂ | Bulky Dialkylphosphinobiaryl Ligands | Heteroaryl Halides & Boronic Acids | Creates highly stable and active catalysts, not inhibited by basic aminopyridines. | organic-chemistry.orgmit.eduwiley.com |

| Pd(PPh₃)₄ | Na₂CO₃ (Base) | Halo-pyrido[1,2-a]pyrimidin-4-ones | Effective for coupling various (het)arylboronic acids. | proprogressio.hu |

| Pd(OAc)₂ / Pd₂(dba)₃ | o-Biphenyl Phosphines | Aryl Bromides / Esters | Enables α-arylation of esters with high selectivity for monoarylation. | researchgate.net |

An alternative synthetic strategy involves the construction of the pyridone ring itself through a condensation reaction. This approach typically joins a nitrogen source with a suitable dicarbonyl or equivalent precursor.

A well-established route to N-substituted 4-pyridones involves the reaction of 4-pyrone derivatives with primary amines. wikipedia.org In the specific synthesis of this compound, 4-aminopyridine (B3432731) serves as the amine component.

Meconic acid and its decarboxylated derivative, comenic acid (or its esters), are valuable 4-pyrone precursors for this transformation. researchgate.netcdnsciencepub.com The reaction of benzyl (B1604629) comenic acid (5-benzyloxy-pyran-4(1H)-one-2-carboxylic acid) with various amines has been used to prepare amide derivatives of 4(1H)-pyridinone. tubitak.gov.tr The general mechanism involves the nucleophilic attack of the amine on the pyrone ring, followed by ring-opening and subsequent recyclization with the elimination of water to form the pyridone ring. This process is frequently promoted by acidic conditions, which can activate the carbonyl groups of the pyrone towards nucleophilic attack. acs.orgacs.orgresearchgate.net While some syntheses proceed via heating in a suitable solvent, the use of an acid catalyst can facilitate the reaction, allowing for milder conditions or improved yields.

Table 2: Condensation Precursors for Pyridone Synthesis

| Pyranone Precursor | Amine | Product Type | Key Feature | Reference(s) |

| Meconic Acid | Ammonia (B1221849) / Amines | 3-Hydroxy-4-pyridone | Pyrolysis or reaction with amine yields the pyridone core. | researchgate.netcdnsciencepub.com |

| Comenic Acid | Amines | 5-Hydroxy-4-pyridinone derivatives | A common starting material derived from kojic acid or meconic acid. | tubitak.gov.trresearchgate.net |

| 4-Pyrone | General Amines | 4-Pyridone derivatives | Fundamental reaction demonstrating the conversion of a pyrone to a pyridone. | wikipedia.org |

| Acyl Meldrum's Acid | Imines | 2-Pyridones | Acidic conditions favor the formation of the pyridone product. | acs.org |

Condensation Reactions in Pyridone Formation

Cyclocondensation of Polycarbonyl Compounds with Nitrogen Sources

The synthesis of pyridone derivatives can be accomplished through the condensation of polycarbonyl compounds with a nitrogen source, such as ammonia or primary amines. A notable example is the conversion of dehydroacetic acid, which upon hydrolysis with sulfuric acid, yields a polycarbonyl compound that can be reacted with aqueous ammonium (B1175870) hydroxide (B78521) to produce 4-hydroxy-6-methylpyridin-2(1H)-one. nih.gov This pyridone can then undergo condensation reactions with various aldehydes. nih.gov For instance, reaction with formaldehyde (B43269) proceeds efficiently to give the corresponding bis-pyridone product. nih.gov

Another approach involves the domino reaction of carbamoylated enaminones with aldehydes, promoted by piperidine, to yield multifunctionalized dihydropyridones. These dihydropyridones can be subsequently aromatized to form 1,2,6-trisubstituted 4-pyridone-3-carboxamides. researchgate.net The traditional Guareschi synthesis and Knoevenagel-type condensations are also classical examples of forming 2-pyridone rings from acyclic building blocks. chemrxiv.org

| Precursors | Reagents | Product Type | Reference |

|---|---|---|---|

| Dehydroacetic acid | 1. H₂SO₄; 2. NH₄OH | 4-Hydroxy-6-methylpyridin-2(1H)-one | nih.gov |

| Carbamoylated enaminones + Aldehydes | Piperidine, then Iodine | 1,2,6-Trisubstituted 4-pyridone-3-carboxamides | researchgate.net |

Isoxazole-Mediated Pyridone Synthesis via Reductive Ring Opening

A modern and effective strategy for synthesizing 4-pyridone derivatives involves the rearrangement of isoxazoles. nih.govrsc.org This method is particularly useful for preparing 4-oxo-1,4-dihydropyridine-3-carboxylates. nih.gov The process begins with the reductive ring opening of an isoxazole (B147169) precursor, which can be achieved using reagents like Molybdenum hexacarbonyl (Mo(CO)₆) in wet acetonitrile. nih.govresearchgate.net This reaction is hypothesized to form an enamine intermediate, which then undergoes cyclization to yield the pyridone structure. nih.gov

The reaction conditions, such as temperature, can significantly impact the yield. For example, the reaction of a specific isoxazole with Mo(CO)₆ at 70°C for one day resulted in a 74% yield of the corresponding pyridone. nih.gov However, increasing the temperature further can lead to resinification and decreased yields. nih.gov This synthetic route has proven valuable in producing complex molecules, including the antimalarial clinical candidate GSK932121, where the key step is the reductive N–O bond cleavage of a functionalized isoxazole derivative to form the 4-(1H)pyridone ring. rsc.org The versatility of this method is enhanced by the fact that isoxazoles themselves are readily prepared through the [3+2] cycloaddition of a nitrile oxide and an alkyne. mdpi.com

Ring Construction and Transformation Strategies

Beyond direct cyclization, the construction of pyridone rings and their analogues can be achieved through various heterocyclization approaches and transformations of existing heterocyclic structures.

[5+1] Heterocyclization Approaches

The [5+1] heterocyclization strategy involves the reaction of a five-atom component with a one-atom component to form a six-membered ring. While specific examples directly leading to this compound are not detailed in the provided context, the general principle can be seen in related pyridine syntheses. For instance, a tandem aza-Wittig/electrocyclization strategy can be used to synthesize pyridine derivatives, which represents a method of constructing the ring from different fragments. acs.org Another approach involves a sequence including a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, a 6π-3-azatriene electrocyclization, and a 1,3-H shift, allowing for a one-pot synthesis of polysubstituted pyridines from aldehydes, phosphorus ylides, and propargyl azide. organic-chemistry.org These methods highlight the modular nature of ring construction that can be adapted for pyridone synthesis.

Pyridine Ring Dealkylation and Decarboxylation (as precursor methods)

Pyridone precursors can be synthesized by modifying existing pyridine rings. Dealkylation of alkylated pyridines is one such method. wikipedia.org This can be achieved through oxidative dealkylation using air over a vanadium(V) oxide catalyst or through vapor-dealkylation on a nickel-based catalyst, with the latter capable of achieving yields up to 93%. wikipedia.org

Decarboxylation is another key transformation. For example, pyridine can be produced by the decarboxylation of nicotinic acid using copper chromite. wikipedia.org Similarly, the synthesis of 1-(4-pyridyl)-4-piperidone, a related structure, involves a final decarboxylation step. google.com The synthesis and subsequent decarboxylation of functionalized 2-pyridone-3-carboxylic acids also serve as a route to substituted 2-pyridones. nih.gov These precursor methods are crucial for generating the core pyridine or pyridone structures from readily available starting materials.

Pyrrolidine (B122466) Synthesis via Pyridine Ring Contraction (relevant for structural analogues)

The synthesis of structural analogues like pyrrolidines can be achieved through the ring contraction of pyridines. osaka-u.ac.jpnih.govresearchgate.net This skeletal editing strategy is valuable as it transforms abundant and inexpensive pyridines into the pyrrolidine core, which is prevalent in many medicinal molecules. osaka-u.ac.jpresearchgate.net A recently developed method involves a photo-promoted ring contraction of pyridines with silylborane to afford pyrrolidine derivatives. osaka-u.ac.jpnih.gov This reaction proceeds via intermediates such as 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide. nih.govnih.gov The method demonstrates broad substrate scope and high functional group compatibility, making it a powerful tool for accessing functionalized pyrrolidines. nih.govnih.gov

Advanced Synthetic Techniques and Derivative Design

Modern synthetic chemistry offers advanced techniques for the streamlined and efficient synthesis of pyridone derivatives. One such technique is an oxidative amination process that converts cyclopentenones directly into pyridones in a one-pot reaction. chemrxiv.org This method involves the in situ formation of a silyl (B83357) enol ether from the cyclopentenone, followed by the introduction of a nitrogen atom and subsequent aromatization. chemrxiv.org The reaction is notable for its operational simplicity, mild conditions, and broad functional group tolerance. chemrxiv.org

Furthermore, the design and synthesis of derivatives can be guided by their intended application. For example, ring-fused 2-pyridones have been developed as antibacterial agents that inhibit pili assembly in uropathogenic Escherichia coli. diva-portal.org The synthetic strategies for these compounds have been refined to allow for diverse substitution patterns, including the incorporation of fluorophores like BODIPY and coumarin (B35378) to study bacterial virulence mechanisms. diva-portal.org The synthesis of N-substituted 2-pyridones, which are important motifs in drug discovery, has been achieved from ethyl nitroacetate (B1208598) and various primary amines, a method that is scalable and suitable for parallel medicinal chemistry applications. nih.gov

Table of Compounds

| Compound Name |

|---|

| This compound |

| 4-oxo-1,4-dihydropyridine-3-carboxylates |

| Dehydroacetic acid |

| 4-hydroxy-6-methylpyridin-2(1H)-one |

| 1,2,6-trisubstituted 4-pyridone-3-carboxamides |

| Molybdenum hexacarbonyl (Mo(CO)₆) |

| GSK932121 |

| Nicotinic acid |

| 1-(4-pyridyl)-4-piperidone |

| 2-pyridone-3-carboxylic acids |

| 2-silyl-1,2-dihydropyridine |

| Ethyl nitroacetate |

Industrial Synthesis Methodologies and Optimization

While specific industrial-scale synthesis documentation for this compound is not extensively published in open literature, feasible industrial methodologies can be inferred from established synthetic principles for N-substituted 4-pyridones and related heterocyclic compounds. A common and direct approach for preparing 4-pyridone derivatives involves the reaction of 4-pyrones with primary amines. wikipedia.org Therefore, a plausible industrial synthesis for this compound would involve the condensation of 4-pyrone with 4-aminopyridine.

Another viable industrial strategy is the N-arylation of the pre-formed 4-pyridone (or its tautomer, 4-hydroxypyridine) ring. This typically involves a cross-coupling reaction, such as the Buchwald-Hartwig amination or an Ullmann condensation, between 4-hydroxypyridine (B47283) and a 4-halopyridine (e.g., 4-chloropyridine or 4-bromopyridine).

Key objectives for industrial optimization focus on cost-effectiveness, high yield, operational simplicity, and mild reaction conditions to minimize energy consumption and by-product formation. google.com For instance, a process developed for the related compound 1-(4-pyridyl)-4-piperidone emphasizes the use of inexpensive starting materials like 4-aminopyridine and reaction pathways that proceed in high yield under mild conditions, simplifying purification. google.com Similar principles would be applied to optimize the synthesis of this compound, focusing on catalyst efficiency, solvent selection, and process streamlining to achieve a scalable and economical manufacturing route.

A potential, though less direct, industrial route could involve the synthesis of 1-(4-pyridyl)-4-piperidone followed by a dehydrogenation or oxidation step to introduce the unsaturation and carbonyl group of the pyridone ring. However, direct construction of the pyridone ring is generally more atom-economical.

Table 1: Potential Industrial Synthesis Routes for this compound

| Route | Reactant 1 | Reactant 2 | Reaction Type | Key Optimization Focus |

| Route A | 4-Pyrone | 4-Aminopyridine | Condensation | Reaction kinetics, solvent choice, water removal |

| Route B | 4-Hydroxypyridine | 4-Halopyridine | Nucleophilic Aromatic Substitution / Cross-Coupling | Catalyst selection (e.g., Copper, Palladium), base, temperature control |

| Route C | 4-Aminopyridine | Dicarboxylic Acid/Ester | Multi-step: Acylation, Cyclization, Decarboxylation | Yield maximization at each step, intermediate purification google.com |

Functionalization and Derivatization Approaches (e.g., C3, C4, C6 modifications)

The functionalization of the this compound scaffold is crucial for modulating its chemical and physical properties. The pyridone ring exhibits distinct reactivity at its various carbon positions, allowing for targeted modifications. nih.gov

The 4-pyridone ring system can be considered an electron-delocalized system with aromatic character. nih.gov Electrophilic aromatic substitutions, such as halogenation and nitration, occur selectively at the C3 and C5 positions, which are activated by the ring nitrogen and the C4-oxo group. nih.gov Conversely, the C2 and C6 positions are more electron-deficient, making them susceptible to nucleophilic attack. The C4 carbonyl group itself can undergo nucleophilic substitution reactions when treated with reagents like phosphorus oxychloride (POCl₃). nih.gov

Recent advances in C-H functionalization have provided powerful tools for derivatization without the need for pre-functionalized substrates. nih.gov For the related 2-pyridone systems, which share electronic similarities, specific catalytic systems have been developed to target positions that are traditionally difficult to functionalize. For example, C6-selective modifications of pyridones, including borylation and alkylation, have been achieved using rhodium and nickel catalysis, often guided by a directing group on the pyridone nitrogen. nih.gov Ruthenium-catalyzed C6-acylmethylation using sulfoxonium ylides has also been demonstrated as an effective method. rsc.org These strategies could potentially be adapted for the C2/C6 positions of this compound.

Derivatization can also be achieved by modifying the N-pyridyl substituent or by forming quaternary ammonium salts. mdpi.com A novel method for N-difluoromethylation of pyridine-containing substrates using ethyl bromodifluoroacetate has been developed, which transforms 4-methoxypyridine (B45360) into an N-difluoromethylated pyridin-4-one. rsc.org

Table 2: Summary of Functionalization Approaches for the Pyridone Ring

| Position(s) | Reaction Type | Reagents/Catalysts | Resulting Modification | Reference(s) |

| C3, C5 | Electrophilic Aromatic Substitution | Halogens (e.g., Br₂, Cl₂), Nitrating agents | Halogenation, Nitration | nih.gov |

| C4 | Nucleophilic Substitution | POCl₃, PCl₅ | Conversion of C=O to C-Cl | nih.gov |

| C6 (on 2-pyridones) | C-H Alkenylation | Ni(cod)₂/P(i-Pr)₃, AlMe₃, Alkynes | Alkenylation | nih.gov |

| C6 (on 2-pyridones) | C-H Borylation | Rhodium catalyst, pinB-Bpin | Borylation | nih.gov |

| C6 (on 2-pyridones) | C-H Acylmethylation | Ru(II) catalyst, Sulfoxonium ylides | Acylmethylation | rsc.org |

| N1 (Nitrogen) | N-Difluoromethylation | Ethyl bromodifluoroacetate | N-CF₂H substitution | rsc.org |

Chemo- and Regioselective Synthesis Strategies

Achieving chemo- and regioselectivity is a central challenge in the synthesis and functionalization of pyridine and pyridone derivatives due to the presence of multiple reactive sites. researchgate.netresearchgate.net Various strategies have been developed to control the outcome of these reactions with high precision.

Regioselective Strategies:

The inherent electronic properties of the pyridine ring direct nucleophiles to the C2/C4 positions and electrophiles to the C3 position. However, these intrinsic selectivities can be overridden or enhanced through several strategies:

N-Activation: The reactivity and regioselectivity of the pyridine ring can be profoundly altered by modifying the nitrogen atom. The formation of N-oxides, for example, facilitates additions at the C2 and C6 positions. organic-chemistry.org Similarly, converting the pyridine to a pyridinium (B92312) salt activates the ring towards nucleophilic attack, primarily at the C4 position, leading to 1,4-dihydropyridine (B1200194) intermediates that can be further functionalized or aromatized. acs.orgtandfonline.com

Directing Groups: Removable directing groups can be temporarily installed on the nitrogen atom to steer a reaction to a specific C-H bond. This strategy has been successfully employed in the C6-selective functionalization of 2-pyridones, where the directing group coordinates to a metal catalyst, bringing it into proximity with the target C-H bond. nih.gov

Blocking Groups: A powerful strategy for achieving regioselectivity is the use of blocking groups. For instance, a simple maleate-derived blocking group has been used to temporarily occupy the C2/C6 positions of pyridine, which enables a subsequent Minisci-type decarboxylative alkylation to proceed with exceptional selectivity at the C4 position. nih.govscispace.com This approach avoids the formation of regioisomeric mixtures commonly seen in such reactions. nih.gov

Catalyst Control: The choice of transition metal catalyst and ligands can dictate the site of C-H functionalization. For example, palladium catalysts have been used for C3/C4-arylation of isonicotinamides, while iridium-based catalysts are effective for meta-selective borylation. nih.gov This allows for the selective synthesis of isomers that are otherwise difficult to access.

Chemoselective Strategies:

Chemoselectivity involves the selective reaction of one functional group in the presence of other, similar groups. In the context of pyridine synthesis, an example is the controlled electrochemical [2+2+2] annulation of two different alkynes with a nitrile. researchgate.net By controlling the electronic nature of the alkyne substrates, a high degree of chemoselectivity can be achieved, allowing for the synthesis of specific diarylpyridines instead of a mixture of products. researchgate.net This level of control is essential when constructing complex molecules with multiple functional moieties.

Table 3: Strategies for Selective Synthesis and Functionalization

| Strategy | Principle | Target Position(s) | Example Application | Reference(s) |

| N-Activation | Modifying the pyridine nitrogen to alter ring electronics. | C2, C4, C6 | Addition of Grignard reagents to pyridine N-oxides. | organic-chemistry.org |

| Blocking Groups | Temporarily protecting reactive sites to direct functionalization elsewhere. | C4 | C4-alkylation of pyridine using a maleate (B1232345) blocking group. | nih.govscispace.com |

| Directing Groups | Guiding a catalyst to a specific C-H bond via coordination. | C6 (of 2-pyridones) | Rh-catalyzed C6 borylation using an N-pyridyl directing group. | nih.gov |

| Catalyst Control | Choice of metal/ligand determines regioselectivity. | C3 | Pd-catalyzed C3-arylation of pyridines. | nih.gov |

Mechanistic Investigations and Reactivity Profiles of 1 4 Pyridyl 4 Pyridone

Reaction Mechanism Elucidation

The formation and reactivity of the 1-(4-pyridyl)-4-pyridone scaffold are governed by fundamental organic reaction mechanisms. Understanding these pathways is crucial for controlling synthesis and predicting chemical behavior.

The synthesis of N-substituted 4-pyridones often proceeds through a sequence involving nucleophilic addition followed by a cyclodehydration step. A common route involves the reaction of a 4-pyrone derivative with a primary amine. In the case of this compound, 4-aminopyridine (B3432731) serves as the nucleophile.

The generally accepted mechanism begins with the nucleophilic attack of the amino group of 4-aminopyridine on a carbonyl carbon of a 4-pyrone, such as dehydroacetic acid or a related pyran-2-one. mdpi.comjetir.org This initial addition leads to the opening of the pyrone ring to form an open-chain intermediate. jetir.orgresearchgate.net Subsequent intramolecular cyclization occurs when the nitrogen attacks another carbonyl group within the intermediate. The final step is a dehydration (water elimination) process that results in the formation of the stable, aromatic 4-pyridone ring. mdpi.com

This sequence can be categorized as a nucleophilic-addition-cyclodehydration (NAC) pathway. mdpi.com The efficiency of this pathway depends on the reactivity of the starting pyrone and the nucleophilicity of the amine. For weaker nucleophiles, an alternative cyclodehydrative-nucleophilic-trapping (CNT) sequence may occur, where the pyrone first loses water to form a reactive intermediate that is then trapped by the nucleophile. mdpi.com

Substituent effects play a critical role in the reactivity of this compound. The electronic properties of substituents on either the pyridone ring or the N-pyridyl ring can significantly alter reaction rates and even the operative mechanism. These effects are often quantified using Hammett substituent constants (σ), which relate reaction rates to the electron-donating or electron-withdrawing nature of a substituent. google.com

For bimolecular reactions, such as nucleophilic substitution, the entropy of activation (ΔS‡) is typically negative, reflecting the loss of entropy as two molecules combine to form a more ordered transition state. wikipedia.org The magnitude of this negative value can be influenced by substituents. Electron-withdrawing groups on the pyridine (B92270) ring can enhance its susceptibility to nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex), which can affect the transition state structure and, consequently, the entropy of activation. wikipedia.orgugent.be

In nucleophilic substitution reactions involving pyridines, the sensitivity of the reaction to substituent effects is described by the Hammett reaction constant (ρ). A theoretical study on the aminolysis of phenyl carbonyl isothiocyanates with substituted pyridines demonstrated that the mechanism is a stepwise process where the nature of the pyridine substituent influences the stability of the tetrahedral intermediate and the rate-limiting step. cdnsciencepub.com For this compound, electron-withdrawing substituents on the N-pyridyl ring would increase the electrophilicity of the pyridone ring carbons, while electron-donating groups would have the opposite effect.

Table 1: Hammett Substituent Constants for Typical para-Substituents on a Pyridine Ring This table provides representative Hammett constants (σp) for substituents in the para-position, illustrating their electronic influence which is a key factor in modulating the reactivity of pyridine derivatives like this compound.

| Substituent | Hammett Constant (σp) | Electronic Effect |

| -NO₂ | 0.78 | Strongly Electron-Withdrawing |

| -CN | 0.66 | Strongly Electron-Withdrawing |

| -Cl | 0.23 | Weakly Electron-Withdrawing |

| -H | 0.00 | Neutral (Reference) |

| -CH₃ | -0.17 | Weakly Electron-Donating |

| -OCH₃ | -0.27 | Moderately Electron-Donating |

| -NH₂ | -0.66 | Strongly Electron-Donating |

Condensation reactions are fundamental to the synthesis of many heterocyclic systems, including 4-pyridones. These reactions are characterized by the joining of two molecules with the concurrent loss of a small molecule, most commonly water. rsc.org In the synthesis of this compound from a pyrone precursor and 4-aminopyridine, the final, irreversible step is the elimination of a water molecule from a cyclic hemiaminal-like intermediate to form the aromatic pyridone ring. jetir.orgrsc.org

This dehydration step is often the thermodynamic driving force for the entire reaction sequence. The ease with which water is eliminated depends on several factors, including the stability of the resulting aromatic system and the reaction conditions. The process can be catalyzed by either acid or base. Acid catalysis involves protonation of the hydroxyl group, turning it into a better leaving group (H₂O). Base catalysis can proceed via an E1cB-like mechanism where a proton is removed from the nitrogen, and the resulting anion expels the hydroxide (B78521) ion.

Chemical Transformation Studies

The dual-ring structure of this compound allows for a variety of chemical transformations, including redox reactions and nucleophilic substitutions on either heterocyclic core.

Reduction: The pyridine and pyridone rings are susceptible to reduction, though under different conditions. Catalytic hydrogenation is a common method for reducing pyridine rings to piperidines. uiowa.edu For this compound, hydrogenation using catalysts like Raney nickel or platinum oxide would likely reduce the N-pyridyl ring to a 1-(4-piperidyl) group. uiowa.edu The pyridone ring is generally more resistant to reduction than a pyridinium (B92312) salt but can be reduced under more forcing conditions. Milder reducing agents, such as sodium borohydride, typically reduce pyridinium ions to dihydropyridines, while stronger reagents like lithium aluminium hydride can also yield dihydropyridine (B1217469) mixtures. ugent.beoup.com Selective reduction of one ring in the presence of the other would present a significant synthetic challenge, likely dependent on the specific reagents and conditions employed.

Oxidation: Oxidation of pyridine derivatives typically occurs at the basic nitrogen atom to form the corresponding N-oxide. ugent.be In this compound, the nitrogen atom of the N-pyridyl ring is a tertiary amine and is therefore susceptible to oxidation by peracids (e.g., m-CPBA) to form 1-(1-oxido-4-pyridyl)-4-pyridone. The pyridone nitrogen, being part of an amide-like system, is not basic and is unreactive toward oxidation. The formation of an N-oxide on the N-pyridyl ring would significantly alter the electronic properties of the molecule, making the pyridone ring more electron-rich due to the N-oxide's ability to donate electron density through resonance.

The pyridine ring is generally considered electron-deficient and is more prone to nucleophilic substitution than benzene (B151609), particularly at the 2- and 4-positions. ugent.be For this compound, the N-pyridyl ring can undergo nucleophilic substitution if it bears a suitable leaving group (e.g., a halogen) at one of its ortho or para positions.

The pyridone ring itself is relatively electron-rich and generally resistant to nucleophilic attack. However, its reactivity can be enhanced. The N-pyridyl group acts as an electron-withdrawing substituent, which somewhat reduces the electron density of the pyridone ring. Furthermore, reactions can occur at the exocyclic oxygen atom. Protonation or alkylation of the pyridone oxygen would generate a pyridinium-like cation, significantly activating the ring toward nucleophilic attack at the positions ortho to the nitrogen. Studies on 1-substituted 3,5-dinitro-4-pyridones show that nucleophilic attack readily occurs at the 2-position, demonstrating that strong electron-withdrawing groups on the pyridone ring facilitate such reactions.

Electrophilic Aromatic Substitution Patterns (e.g., at C3)

The reactivity of the this compound scaffold in electrophilic aromatic substitution (EAS) is primarily dictated by the electronic properties of the 4(1H)-pyridone ring. This ring system is considered aromatic, provided the nitrogen atom's lone pair of electrons can be delocalized into the ring system. nih.gov This delocalization results in a resonance-stabilized structure, which can undergo substitution reactions typical of aromatic compounds. nih.gov

Research on 4(1H)-pyridone derivatives consistently shows that electrophilic attack occurs selectively at the C3 position (and the equivalent C5 position). nih.gov This regioselectivity is attributed to the electronic distribution within the pyridone ring. The carbonyl group at C4 and the nitrogen atom at position 1 both influence the electron density of the ring carbons. The positions ortho and para to the carbonyl group (C3/C5 and C2/C6 respectively) are activated towards electrophilic attack compared to the deactivated pyridine ring. However, the C3/C5 positions are the most electron-rich and thus the most favorable sites for substitution. nih.govvaia.com Common electrophilic aromatic substitutions, such as halogenation and nitration, have been shown to proceed at the C3 position in various 4(1H)-pyridone systems. nih.gov

In the specific case of this compound, the molecule consists of two heterocyclic rings: the 4-pyridone ring and the N-pyridyl substituent. The 4-pyridone ring is the more reactive of the two towards electrophiles. The N-pyridyl group is generally electron-withdrawing, which deactivates the ring system to some extent. Nevertheless, the inherent directing effects of the pyridone ring structure still strongly favor electrophilic attack at the C3 position. The pyridyl ring itself is highly electron-deficient and generally resistant to electrophilic substitution. wikipedia.org

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 4(1H)-Pyridones

| Position | Reactivity toward EAS | Rationale |

| C3 / C5 | Highly Favored | Most electron-rich positions, leading to a more stable carbocation intermediate. nih.govvaia.com |

| C2 / C6 | Disfavored | Less electron-rich compared to C3/C5. Attack at this position leads to a less stable intermediate. vaia.com |

Tautomerism and Isomerization Studies

Keto-Enol Tautomeric Equilibria and Dominance (e.g., keto-form in 4(1H)-pyridones)

The compound this compound exhibits keto-enol tautomerism, a phenomenon common to 4-pyridone structures. wikipedia.org It exists in a dynamic equilibrium between its keto form, this compound, and its enol (or lactim) form, 1-(4-pyridyl)-4-hydroxypyridine. This equilibrium is fundamental to understanding its chemical properties and reactivity.

Structural studies using methods like X-ray crystallography, IR, and NMR spectroscopy have established that for 4(1H)-pyridones, the keto tautomer is overwhelmingly dominant in both the solid and liquid states. nih.gov The term "4-pyridone" itself implies the prevalence of this form. The enol form, 4-hydroxypyridine (B47283), becomes significant only under specific conditions, such as in the gas phase or in highly dilute solutions with non-polar solvents. wikipedia.orgwayne.edu Therefore, for this compound, the pyridone structure is the major and most stable tautomer under standard laboratory conditions. The greater polarity of the keto form is a key reason for its preference in condensed phases. acs.org

Table 2: Tautomeric Forms of this compound

| Tautomeric Form | Structure Name | Dominance |

| Keto Form | This compound | Dominant in solid state and polar solvents. nih.govwikipedia.org |

| Enol Form | 1-(4-Pyridyl)-4-hydroxypyridine | Favored in the gas phase and non-polar solvents. wikipedia.orgwayne.edu |

Factors Influencing Tautomeric Preference

Several key factors govern the position of the tautomeric equilibrium for 4-pyridone systems, including this compound. These influences determine whether the keto or enol form is the predominant species.

Solvent Effects: The polarity of the solvent plays a critical role. Polar solvents, particularly protic solvents like water and alcohols, strongly favor the keto (pyridone) form. stackexchange.com This is because the more polar keto tautomer is better stabilized by interactions such as hydrogen bonding with the solvent molecules. acs.orgnih.govnih.gov The pyridone's carbonyl group acts as a strong hydrogen bond acceptor, and the N-H group acts as a hydrogen bond donor. stackexchange.com Conversely, non-polar solvents favor the enol (hydroxypyridine) form, which is less polar. stackexchange.com

Physical State: In the gas phase, where intermolecular interactions are minimal, the enol form is generally more stable. wikipedia.orgwayne.edu However, in condensed phases (liquid and solid), strong intermolecular forces, especially hydrogen bonding between pyridone molecules, heavily stabilize the keto form, making it the dominant tautomer. nih.govwayne.edu

Substituent Effects: The nature of substituents on the pyridone ring can modulate the tautomeric equilibrium. Electron-withdrawing groups tend to stabilize the charge-separated resonance structures of the keto form, further favoring its existence. nih.govresearchgate.net The N-linked pyridyl group in this compound is electron-withdrawing, which would be expected to reinforce the preference for the keto tautomer in solution.

Aromaticity and Electronic Interactions: While both tautomers possess aromatic character, computational studies on 4-pyridone have suggested that the tautomerization to the enol form (4-hydroxypyridine) can lead to a greater gain in aromaticity. researchgate.net Despite this, the stability gained from intermolecular interactions (like hydrogen bonding) and the high polarity of the C=O bond in the keto form often outweighs the influence of aromaticity, especially in condensed phases. acs.orgstackexchange.com

Table 3: Influence of External Factors on Tautomeric Equilibrium

| Factor | Effect on Equilibrium | Rationale |

| Polar/Protic Solvents | Shifts toward Keto Form | Stronger solvation and hydrogen bonding stabilization of the more polar keto tautomer. acs.orgstackexchange.com |

| Non-Polar Solvents | Shifts toward Enol Form | The less polar enol form is more stable in a non-polar environment. wikipedia.orgstackexchange.com |

| Gas Phase | Favors Enol Form | In the absence of intermolecular forces, the inherent stability of the enol form predominates. wayne.edu |

| Solid/Liquid State | Favors Keto Form | Intermolecular hydrogen bonding strongly stabilizes the keto tautomer. nih.gov |

| Electron-Withdrawing Substituents | Favors Keto Form | Stabilization of polar, charge-separated resonance structures of the pyridone ring. nih.govresearchgate.net |

Coordination Chemistry of 1 4 Pyridyl 4 Pyridone and Its Analogues

Ligand Design and Binding Modes

The design of ligands based on the 1-(4-Pyridyl)-4-pyridone framework is crucial for dictating the structure and properties of the resulting metal complexes. The inherent donor atoms and the potential for multidentate coordination are key aspects of their design.

Chelation and Coordination Sites (e.g., Nitrogen and Oxygen Donors)

The this compound ligand possesses both nitrogen and oxygen atoms that can act as donor sites for metal coordination. The pyridone ring itself contains a carbonyl oxygen and a nitrogen atom within the ring, while the pyridyl substituent offers an additional nitrogen donor. This arrangement allows for chelation, where the ligand binds to a central metal ion through multiple donor atoms. rsc.orgresearchgate.netkcl.ac.ukfrontiersin.org

The coordination can occur through the pyridyl nitrogen and the exocyclic carbonyl oxygen atom, forming a stable chelate ring. rsc.org The specific coordination mode can be influenced by the metal ion's properties and the reaction conditions. For instance, in some complexes, the pyridone group acts as a multifunctional electron donor and a metal-binding moiety. rsc.org The versatility of these coordination sites is a key factor in the formation of diverse metal-ligand assemblies. Pyridinone derivatives, in general, are recognized for their capacity to act as both hydrogen bond donors and acceptors, which further influences their interaction with metal centers. frontiersin.org

Multidentate Ligand Architectures (e.g., bidentate, terdentate motifs)

The this compound structure serves as a foundation for creating multidentate ligands. By incorporating additional coordinating groups, ligands with bidentate, terdentate, or even higher denticity can be designed. These multidentate architectures are instrumental in constructing intricate coordination complexes and polymers. mdpi.commdpi.com

For example, ligands can be designed to have both a bidentate and a tridentate coordination site within the same molecule. rsc.org The use of long, flexible or rigid spacer units connecting two 4-pyridyl groups allows for the synthesis of ligands that can bridge metal centers, leading to the formation of extended one-, two-, or three-dimensional structures. mdpi.comresearchgate.net The strategic placement of pyridyl and other functional groups enables the formation of specific geometric arrangements around the metal center, such as octahedral or tetrahedral geometries. researchgate.netmdpi.com

Metal-Ligand Complex Formation

The synthesis of coordination complexes with this compound and its analogues involves the reaction of the ligand with various metal salts, most notably those of transition metals. The resulting products can range from discrete mononuclear or polynuclear complexes to extended coordination polymers and MOFs.

Synthesis of Coordination Complexes with Transition Metals

The reaction of this compound and related pyridyl-containing ligands with transition metal salts such as those of nickel(II), copper(II), zinc(II), cadmium(II), cobalt(II), and silver(I) has been widely explored. researchgate.netjscimedcentral.com The synthesis is typically carried out in a suitable solvent, often under reflux conditions, to facilitate the formation of the metal-ligand bond. jscimedcentral.com

The resulting complexes exhibit a range of coordination geometries, including tetrahedral and octahedral, depending on the metal ion and the stoichiometry of the reactants. researchgate.netresearchgate.net For instance, a series of complexes with Ni(II), Cu(II), Zn(II), and Cd(II) have been prepared where the ligand acts as a bidentate chelator. researchgate.net The synthesis of a discrete mononuclear Ag(I) complex and one-dimensional Zn(II) coordination polymers has also been reported, highlighting the photoluminescent properties that can arise from these structures. rsc.org

Table 1: Examples of Synthesized Transition Metal Complexes

| Metal Ion | Ligand Type | Resulting Complex Geometry | Reference |

| Ni(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Tetrahedral | researchgate.net |

| Cu(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Square Planar | researchgate.net |

| Zn(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Tetrahedral | researchgate.net |

| Ag(I) | 4-(4-pyridonyl)-1,8-naphthalimide | Mononuclear | rsc.org |

| Zn(II) | 4-(4-pyridonyl)-1,8-naphthalimide | One-dimensional polymer | rsc.org |

| Co(II) | 4-Pyridyl-Substituted TTF | Octahedral | researchgate.net |

| Zn(II) | 4-Pyridyl-Substituted TTF | Tetrahedral | researchgate.net |

Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The ability of this compound analogues to act as bridging ligands is fundamental to the synthesis of coordination polymers and MOFs. hku.hkossila.com These extended structures are formed by linking metal ions or metal clusters with organic ligands to create one-, two-, or three-dimensional networks. mdpi.com The choice of ligand, metal ion, and synthesis conditions (e.g., solvent, temperature) dictates the final topology of the framework. rsc.org

For example, the reaction of 1,3-bis(4-pyridyl)propane with zinc(II) has been shown to produce one-dimensional coordination polymers. hku.hk Similarly, the use of 4,4'-bipyridine-type ligands has led to the formation of two-dimensional grid-type coordination frameworks. acs.org The introduction of additional functional groups, such as carboxylates, on the pyridyl-based ligands can lead to the formation of highly porous MOFs with applications in gas storage and separation. ossila.comossila.com

A common structural motif in the coordination chemistry of pyridyl-based ligands is the one-dimensional (1D) coordination chain. figshare.com These chains are formed when bifunctional ligands bridge metal centers in a linear or zigzag fashion. researchgate.net The nature of the bridging ligand, including its length and flexibility, plays a crucial role in determining the periodic length of the chain. hku.hk

For instance, the reaction of Cu(II) with a pyridyl-triazole ligand can yield a 1D linear coordination polymer. rsc.org The synthesis of 1D helical chains has also been reported, where the chirality of the chain is directed by the ligand design. figshare.com These 1D chains can further assemble through weaker interactions, such as hydrogen bonding or π-π stacking, to form higher-dimensional supramolecular architectures.

Table 2: Examples of One-Dimensional Coordination Polymers

| Metal Ion | Bridging Ligand | Chain Type | Reference |

| Zn(II) | 1,3-bis(4-pyridyl)propane | Linear | hku.hk |

| Cu(II) | 3-(2-pyridyl)-4-(4-pyridyl)1,2,4-triazole | Linear | rsc.org |

| Ag(I) | 1,1'-(1,4-butanediyl)bis-1H-benzimidazole | Helical | figshare.com |

| Co(II) | bis(4-pyridyl)terephthalate | Linear | researchgate.net |

| Co(II) | 4,4′-bis(pyridin-4-ylmethoxy)biphenyl | Zigzag | researchgate.net |

Two- and Three-Dimensional Network Structures

The versatile coordination behavior of this compound and its analogues allows for the construction of diverse and complex two- and three-dimensional network structures. The final dimensionality of the resulting coordination polymer is influenced by several factors, including the choice of metal ion, the specific analogue of the pyridylpyridone ligand used, and the presence of other coordinating or counter-ions.

Analogues of this compound, such as those incorporating flexible spacers like 1,3-bis(4-pyridyl)propane (bpp), can adopt various conformations, which in turn dictates the topology of the resulting polymeric structure. mdpi.com For instance, the reaction of bpp with Ni(II) and 1,2,4,5-benzenetetracarboxylate (BT⁴⁻) results in a two-dimensional layered metal-organic framework (MOF). mdpi.com These 2D layers can further assemble through supramolecular interactions into a three-dimensional architecture. mdpi.com In a similar system with Zn(II), the bpp and BT⁴⁻ ligands bridge the metal centers to form a three-dimensional MOF directly. mdpi.com

The introduction of additional coordinating groups onto the pyridylpyridone framework is a common strategy to increase the dimensionality of the resulting network. For example, 4'-(4-pyridyl)-4,2′:6′,4′′-terpyridine (py-4,2′:6′,4′′-tpy), which can be considered an analogue, acts as a planar 3-connecting node when all its outer pyridine (B92270) rings coordinate to metal centers. rsc.org However, the formation of higher-dimensional structures is not always guaranteed, as some donor sites may remain uncoordinated. rsc.org The use of ligands like pyridine-2,6-dicarboxylic acid in conjunction with other bridging ligands such as oxalate (B1200264) has been shown to produce a range of structures from one-dimensional chains to two-dimensional grids and three-dimensional frameworks, influenced by the lanthanide contraction effect. acs.org

The reaction of 4′-(4-pyridyl)-2,2′:6′,2″-terpyridine (L1) with CdCl₂ generates a one-dimensional polymer as the 4-pyridyl substituent coordinates to an adjacent metal center. researchgate.net In contrast, when reacted with Cd(NO₃)₂, the 4-pyridyl group participates in hydrogen bonding instead of coordination. researchgate.net An analogue with a 3-pyridyl substituent, 4′-(3-pyridyl)-2,2′:6′,2″-terpyridine (L2), forms a discrete monomeric complex with CdBr₂ but produces a complex polymeric array with Cd(ClO₄)₂. researchgate.net

Interactive Data Table: Network Structures of this compound Analogues

| Ligand | Metal Ion | Other Ligands | Resulting Structure | Dimensionality | Reference |

| 1,3-bis(4-pyridyl)propane (bpp) | Ni(II) | 1,2,4,5-benzenetetracarboxylate (BT⁴⁻) | Layered MOF | 2D layers in 3D architecture | mdpi.com |

| 1,3-bis(4-pyridyl)propane (bpp) | Zn(II) | 1,2,4,5-benzenetetracarboxylate (BT⁴⁻) | MOF | 3D | mdpi.com |

| 4'-(4-pyridyl)-4,2′:6′,4′′-terpyridine (py-4,2′:6′,4′′-tpy) | Metal Centers | - | Potential for 3-connecting node | Up to 3D | rsc.org |

| Pyridine-2,6-dicarboxylic acid | Lanthanides | Oxalic acid | Chains, grids, frameworks | 1D, 2D, 3D | acs.org |

| 4′-(4-pyridyl)-2,2′:6′,2″-terpyridine (L1) | Cd(II) | Cl⁻ | Directional polymer | 1D | researchgate.net |

| 4′-(3-pyridyl)-2,2′:6′,2″-terpyridine (L2) | Cd(II) | ClO₄⁻ | Polymeric array | Polymeric | researchgate.net |

Influence on Metal Oxidation States and Coordination Geometry

The electronic properties of this compound and its analogues can significantly influence the oxidation state of the coordinated metal center and the resulting coordination geometry. The electron-donating or -withdrawing nature of substituents on the pyridyl rings can stabilize or destabilize certain metal oxidation states.

For instance, in complexes with ligands featuring pyrazine (B50134) rings, which are more electron-withdrawing than pyridine rings, a significant stabilization of lower oxidation states of the metal center is observed. This is evident in the positive shift of redox potentials for Fe(II) and Co(II) complexes. nih.gov The introduction of σ-donating ligands, such as N-heterocyclic carbenes, has been shown to stabilize the low-spin state in iron carbene complexes. acs.org Conversely, replacing an amine group with a pyridine ligand can lead to a stabilization of the triplet state. acs.org

The coordination geometry around the metal ion is also highly dependent on the ligand structure. In a cobalt complex with a chiral tripyridyldiamine ligand, the metal center adopts a slightly distorted octahedral geometry with a mer arrangement of the three pyridine donors. nih.gov Similarly, an iron(II) complex with the same ligand also exhibits a distorted octahedral geometry. nih.gov The coordination number and geometry can also be controlled by ancillary ligands. For example, in cobalt and zinc complexes with a 4-pyridyl-substituted TTF ligand, the use of acetylacetone (B45752) (acac) ancillary ligands leads to an octahedral metal center with a {N₂O₄} coordination environment. researchgate.net

The steric bulk of the ligands plays a crucial role in determining the final coordination geometry. For example, in di-copper complexes with a substituted polypyridyl ligand, the geometry at one copper center is best described as distorted square-based pyramidal. rsc.org Similarly, zinc complexes with related ligands can adopt square-based pyramidal geometries. rsc.org The coordination of pyridine itself to a metal center can lead to various geometries, including octahedral and tetrahedral, depending on the metal and other ligands present. wikipedia.org

Interactive Data Table: Influence on Metal Properties

| Ligand Analogue | Metal Ion | Key Influence | Observed Effect | Reference |

| 4-(4-Pyridyl)-2,5-dipyrazyl-pyridine | Fe(II), Co(II) | Stabilization of lower oxidation state | Positive shift in redox potentials | nih.gov |

| Pyridine diphosphine | Ni(0) | π-acceptor ability of pyridinium (B92312) | Stronger metal-pyridine π-system interactions | caltech.edu |

| Chiral tripyridyldiamine | Co(III), Fe(II) | Ligand conformation | Distorted octahedral geometry | nih.gov |

| 4-pyridyl-substituted TTF | Co(II), Zn(II) | Ancillary ligands (acac) | Octahedral geometry with {N₂O₄} environment | researchgate.net |

| Substituted polypyridyl | Cu(II), Zn(II) | Steric bulk | Distorted square-based pyramidal geometry | rsc.org |

Supramolecular Interactions and Self Assembly of 1 4 Pyridyl 4 Pyridone Systems

Non-Covalent Interactions in Solid-State Architectures

The solid-state assembly of 1-(4-Pyridyl)-4-pyridone is dictated by a sophisticated interplay of non-covalent forces. These interactions, including hydrogen and halogen bonds, as well as aromatic stacking, are fundamental to the resulting crystal packing and network topology.

Hydrogen bonding is a primary driver in the formation of networks involving this compound and its derivatives. The nitrogen atom of the pyridine (B92270) ring is a potent hydrogen bond acceptor, while C-H groups on the aromatic rings can act as donors.

N-H⋯N and N-H⋯O Interactions: In related heterocyclic systems, N-H···N and N-H···O=C hydrogen bonds are crucial interactions that define the molecular aggregation. mdpi.com For instance, pyridone derivatives are known to form robust intermolecular N–H⋯O hydrogen bonds, creating cyclic dimers or catemeric chains in the solid state. nsf.gov In cocrystals of related pyridyl compounds with carboxylic acids, the O-H···N(pyridyl) synthon is a highly reliable and primary interaction driving the assembly. nih.govnih.gov

C-H⋯S and C-H⋯N Interactions: While direct studies on C-H···O or C-H···N bonds in pure this compound are not detailed in the provided results, analysis of analogous systems provides significant insight. In cocrystals of the sulfur analogue, 1-(4-pyridyl)-4-thiopyridine (PTP), weak C-H⋯S and C-H⋯N contacts are observed. mdpi.com For example, in a cocrystal with 1,4-diiodobenzene (B128391) (DIB), the PTP sulfur atom interacts with neighboring molecules via multiple C-H⋯S hydrogen bonds. mdpi.com In a different cocrystal, the pyridyl nitrogen atom, not involved in halogen bonding, engages in weak C-H⋯N contacts with adjacent PTP molecules, with N···C distances around 3.250 Å to 3.423 Å. mdpi.com The packing in Schiff-base derivatives containing pyridyl groups can also be controlled by C–H⋯N hydrogen-bonded interactions. rsc.org

Halogen bonding has emerged as a powerful tool in crystal engineering, comparable in strength and directionality to hydrogen bonding. mdpi.com The pyridyl nitrogen of this compound is an excellent halogen bond acceptor site. While specific studies on halogen-bonded cocrystals of this compound itself were not found, extensive research on its close sulfur analogue, 1-(4-pyridyl)-4-thiopyridine (PTP), illustrates the potential interactions. mdpi.comacs.org

PTP, a bidentate halogen bond acceptor with sp²-N and sp³-S sites, readily forms cocrystals with various diiodobenzene donors. mdpi.com

I⋯N Halogen Bonds: Strong and directional I⋯N halogen bonds are consistently formed with the pyridyl nitrogen. In cocrystals with 1,4-diiodobenzene (DIB) and 1,4-diiodotetrafluorobenzene (B1199613) (DITFB), N⋯I distances range from 2.845 Å to 2.968 Å, which are shorter than the statistical median value, indicating strong interactions. mdpi.com

I⋯S Halogen Bonds: The sulfur atom in PTP can also participate in halogen bonding, sometimes in a bifurcated manner. mdpi.com In a cocrystal with DITFB, the sulfur atom acts as a bifurcated bridge, binding two DITFB molecules simultaneously with S⋯I distances ranging from 3.096 Å to 3.300 Å. mdpi.com

The competition between the N and S sites as halogen bond acceptors shows selectivity depending on the halogen bond donor. mdpi.com These findings strongly suggest that the pyridyl nitrogen of this compound would be a highly effective site for forming robust I⋯N halogen bonds, while the pyridone oxygen could potentially compete as an acceptor site.

| Cocrystal | Interaction Type | Distance (d, Å) | Angle (<, °) |

|---|---|---|---|

| PTP/DIB (1) | N⋯I | 2.968(3) | 177.01 |

| C-H⋯S | d(S⋯C) = 3.712-3.808 | 136.09-164.97 | |

| PTP/DITFB (2) | N⋯I | 2.845(6), 2.915(6) | 171.4(2), 176.7(2) |

| S⋯I (bifurcated) | 3.096(1) - 3.300(1) | 171.7(1) - 174.6(1) | |

| PTP/IPFB (3) | S⋯I (bifurcated) | 3.1122(8), 3.1224(8) | 176.9(1), 175.47(7) |

| C-H⋯N | d(N⋯C) = 3.250-3.423 | 117.38-132.55 |

Aromatic stacking interactions, including π···π forces, play a crucial role in the solid-state assembly of pyridyl-containing systems.

N...π Interactions: While not explicitly detailed for this compound in the search results, interactions involving the nitrogen lone pair and an adjacent π-system are known contributors to the stability of aromatic heterocyclic packing.

Crystal Engineering and Design Principles

The predictable nature of the non-covalent interactions involving the this compound scaffold makes it a valuable component for crystal engineering, allowing for the rational design of materials with specific network topologies. acs.orgresearchgate.net

Cocrystallization is a powerful strategy for modifying the physicochemical properties of solids by combining different molecular components through non-covalent bonds. researchgate.net The pyridyl group is a robust synthon for forming cocrystals with hydrogen and halogen bond donors. nsf.govnih.gov

Although specific cocrystals of neutral this compound were not detailed, the principles are well-established from numerous related systems. For example, cocrystals of other pyridyl-containing molecules with carboxylic acids are frequently driven by the formation of a strong O-H···N(pyridyl) hydrogen bond. nsf.govnih.gov Similarly, the sulfur analogue PTP forms classic two-component cocrystals with substituted benzoic acids. researchgate.netnih.gov Computational tools like Molecular Electrostatic Potential Surface (MEPS) calculations can be used to predict the most likely hydrogen-bonding sites and guide the experimental design of cocrystals. nsf.gov

| Pyridyl Compound | Coformer | Primary Driving Interaction | Reference |

|---|---|---|---|

| 1-(Pyridin-4-yl)-4-thiopyridine | 3,5-Dinitrobenzoic acid | Hydrogen Bonding (O-H···N) | researchgate.netnih.gov |

| 1-(Pyridin-4-yl)-4-thiopyridine | 1,4-Diiodobenzene | Halogen Bonding (N···I) | mdpi.com |

| (E)-N-(3,4-difluorophenyl)-1-(pyridin-4-yl)methanimine | Acetic acid | Hydrogen Bonding (O-H···N) | iucr.org |

| 5,5'-di(pyridin-4-yl)-2,2'-bithiophene | Benzoic acid | Hydrogen Bonding (O-H···N) | nsf.gov |

| 1,4-bis(4-pyridyl)-2,3-diaza-1,3-butadiene | Camphoric acid | Hydrogen Bonding (N-H···O) | researchgate.net |

The conformational characteristics of this compound are central to its role in constructing polymeric networks. It is described as an "'extended reach' ambidentate ligand," capable of bridging metal centers to form diverse and complex structures. researchgate.net The relative orientation of the two aromatic rings can be influenced by the coordination environment and other intermolecular forces.

Self-Assembly Processes of this compound Systems

The unique bifunctional nature of this compound, possessing both a pyridyl and a pyridone moiety, makes it a compelling building block in supramolecular chemistry. These two distinct heterocyclic rings provide multiple sites for non-covalent interactions, including hydrogen bonding, metal coordination, and π-π stacking. This functionality enables the molecule to participate in complex self-assembly processes, leading to the formation of highly ordered supramolecular structures and intricate mechanically interlocked architectures.

Proton-Assisted Self-Assemblies

Protonation serves as a powerful trigger in supramolecular chemistry to control and direct the self-assembly of molecular components. In molecules containing basic sites, such as the nitrogen atom in a pyridine ring, the addition of an acid can induce significant changes in molecular conformation and intermolecular interaction patterns, leading to the formation of new, ordered superstructures. rsc.orgnih.gov

The this compound molecule features two primary sites susceptible to protonation: the nitrogen atom of the 4-pyridyl ring and the exocyclic oxygen atom of the 4-pyridone ring. The protonation state of these sites is highly dependent on the pH of the environment, which allows for external control over the self-assembly process. frontiersin.orgscispace.com The protonation of the basic pyridyl nitrogen, for instance, introduces a positive charge and transforms a hydrogen bond acceptor into a strong hydrogen bond donor (N⁺-H). This fundamental change can disrupt existing hydrogen bonding networks or create new electrostatic and hydrogen-bonding interactions that drive the assembly of molecules into well-defined nano-architectures like fibrillar networks, gels, or nanotubes. chemrxiv.orgresearchgate.net

Studies on related pyridine-containing systems have demonstrated that protonation can induce dramatic conformational changes. For example, in certain 2,6-diamidopyridines, protonation of the pyridine ring causes a rotation of the amide groups, switching them from an inwardly directed to an outwardly directed conformation, which results in the self-assembly of a novel co-crystal structure. rsc.org Similarly, the self-assembly of porphyrins functionalized with pyridyl groups into nanotubes is critically dependent on pH, as the protonation of the pyridyl moieties governs the electrostatic interactions necessary for the formation of the ordered structure. frontiersin.orgscispace.com

While specific research focusing exclusively on the proton-assisted self-assembly of this compound is not extensively detailed, the established principles of pyridyl chemistry suggest its high potential for such processes. It is anticipated that under acidic conditions, protonation would enhance the molecule's ability to form robust, directional hydrogen bonds and engage in electrostatic interactions, promoting its assembly into complex and potentially functional supramolecular materials.

Formation of Mechanically Interlocked Architectures

Mechanically interlocked molecules (MIMs), such as rotaxanes and catenanes, are composed of two or more separate components that are linked not by covalent bonds but by mechanical entanglement. rsc.org The synthesis of these complex topologies often relies on template-directed strategies, where non-covalent interactions are used to pre-organize the molecular components before the final covalent or coordinative bond formation that traps them in an interlocked state.

The pyridyl and pyridone moieties of this compound make it an excellent candidate for constructing MIMs. The pyridyl group, in particular, is a widely used ligand in coordination chemistry for templating the formation of interlocked structures around metal ions. nih.govresearchgate.net These templating strategies often lead to the formation of polyrotaxanes, where multiple macrocycles are threaded onto a polymeric axle, or polycatenanes, consisting of interlocked macrocyclic rings.

Research has shown that flexible bis-pyridyl type ligands can coordinate to metal centers, such as Zn(II), to form dinuclear macrocycles or zigzag coordination polymer chains. nih.gov In certain systems, these two distinct structural motifs can interweave, resulting in a polyrotaxane architecture where the chain is threaded through the macrocycles. nih.govresearchgate.net The formation of these architectures is not solely dependent on metal-ligand coordination. Ancillary non-covalent interactions, especially π-π stacking between the aromatic pyridyl rings, play a crucial role in reinforcing and stabilizing the final supramolecular arrangement. units.itdntb.gov.ua In one reported system, a polyrotaxane with a rare 1D + 1D → 1D topology was assembled, supported by π-π stacking interactions between pyridine units from different metallocycles. dntb.gov.ua

Beyond metal coordination, the pyridyl group can participate in other types of directed bonding to form MIMs. For example, a pyridine-terminated mdpi.comrotaxane was used as a building block that self-assembled with a bis(dioxaborole) linker through the formation of dative boron-nitrogen bonds, yielding a crystalline and purely organic one-dimensional polyrotaxane. nih.gov

The table below summarizes key findings from studies on the formation of polyrotaxanes using pyridyl-containing ligands, illustrating the versatility of this functional group in constructing mechanically interlocked systems.

| System Component(s) | Resulting Architecture | Key Driving/Stabilizing Interactions | Reference(s) |

| Zn(II), Pyridine-2,6-dicarboxylate, 1,4-bis(imidazol-1-ylmethyl)benzene | Chain-like Polyrotaxane | Zinc-N/O coordination, ligand flexibility (gauche/trans conformations) | nih.gov, researchgate.net |

| Pyridine end-modified mdpi.comrotaxane, bis(dioxaborole) linker | 1D Crystalline Polyrotaxane | Dative Boron-Nitrogen (B-N) bonds | nih.gov |

| Pb(II), 4,4'-sulfonyldibenzoic acid, 4,4'-bipyridine | 1D → 1D Polycatenated Polymer | Lead-N/O coordination, π-π stacking between phenyl and pyridine rings | units.it |

| [Zn₂L₂] metallocycle, Pyridine ligand | 1D + 1D → 1D Polyrotaxane | Zinc coordination, π-π stacking of pyridine ligands | dntb.gov.ua |

Advanced Spectroscopic and Structural Characterization of 1 4 Pyridyl 4 Pyridone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR Techniques (e.g., HMBC, HSQC)

Advanced two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for confirming the connectivity of the molecular structure of 1-(4-Pyridyl)-4-pyridone.

The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. nih.gov For this compound, this technique would provide direct one-bond ¹H-¹³C correlations, allowing for the precise assignment of each proton to its corresponding carbon atom in both the pyridyl and pyridone rings. This is particularly useful in distinguishing between the chemically similar environments of the protons on the two different rings.

The protons on the pyridyl ring (H-2', H-3') and the nitrogen-bearing carbon of the pyridone ring (C-4).

The protons on the pyridone ring (H-2, H-3) and the nitrogen-bearing carbon of the pyridyl ring (C-4').

The protons adjacent to the carbonyl group (H-3) and the carbonyl carbon (C-4), confirming the position of the keto group.

Together, these 2D NMR experiments provide a comprehensive map of the molecular skeleton, confirming the N-N linkage between the pyridyl and pyridone moieties. nih.gov

X-Ray Crystallography and Diffraction Studies

X-ray crystallography offers definitive proof of molecular structure and provides detailed insights into the arrangement of molecules in the solid state.

Single Crystal X-Ray Diffraction (SCXRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound is not widely published, analysis of its close thio-analog, 1-(pyridin-4-yl)-4-thiopyridine (PTP), provides valuable insights into the expected molecular geometry. researchgate.netnih.gov

Below is a table of representative crystallographic data that would be obtained from an SCXRD experiment.

| Parameter | Description | Expected Value/Information |

| Crystal System | The symmetry system to which the crystal lattice belongs (e.g., monoclinic, orthorhombic). | Determined from diffraction pattern symmetry. |

| Space Group | Describes the symmetry of the crystal structure, including translational symmetry. | e.g., P2₁/c, P-1 |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | Precise values in Ångstroms (Å) and degrees (°). |

| Z | The number of molecules per unit cell. | An integer value, typically 2, 4, or 8. |

| Bond Lengths/Angles | Precise distances between bonded atoms and angles between adjacent bonds. | Confirms covalent structure (e.g., C=O, C-N, C=C bond lengths). |

| Dihedral Angle | The angle between the planes of the pyridyl and pyridone rings. | Defines the molecular conformation. |

The study of crystal packing reveals how individual molecules of this compound arrange themselves in the solid state. This arrangement is governed by a network of non-covalent intermolecular interactions. Based on the functional groups present (a carbonyl oxygen, aromatic rings, and C-H bonds), several key interactions are expected to dictate the supramolecular architecture:

Hydrogen Bonding: Although lacking classic hydrogen bond donors like O-H or N-H, weak C-H···O and C-H···N hydrogen bonds are anticipated. The carbonyl oxygen of the pyridone ring is a potent hydrogen bond acceptor, while the nitrogen atom of the pyridyl ring can also act as an acceptor. These interactions often link molecules into chains or sheets.

π-π Stacking: The electron-rich aromatic rings of the pyridyl and pyridone moieties can engage in π-π stacking interactions. These interactions, where the rings are arranged in a parallel or offset fashion, are crucial for the stability of the crystal lattice. whiterose.ac.uk The inter-centroid distance between stacked rings is typically in the range of 3.3 to 3.8 Å.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. acs.org The Hirshfeld surface is a three-dimensional map of the space a molecule occupies in a crystal, color-coded to highlight different types of intermolecular contacts.

For this compound, this analysis would provide:

d_norm maps: These maps use a red-white-blue color scale to identify regions of close intermolecular contact. Red spots indicate contacts shorter than the van der Waals radii, highlighting key interactions like hydrogen bonds.

| Interaction Type | Percentage Contribution (Representative) | Description |

| H···H | ~20-50% | Represents the most abundant, though weakest, van der Waals contacts. |

| O···H/H···O | ~10-30% | Quantifies the significant C-H···O hydrogen bonding involving the pyridone carbonyl group. |

| N···H/H···N | ~5-20% | Represents C-H···N interactions with the pyridyl nitrogen atom. |

| C···H/H···C | ~5-15% | Indicates contacts involving the edges of the aromatic rings. |

| C···C | ~2-10% | Corresponds to the π-π stacking interactions between the aromatic rings. |

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated systems and chromophores.

UV-Visible absorption spectroscopy measures the absorption of light by a molecule as a function of wavelength. The spectrum of this compound is expected to be dominated by electronic transitions within its two main chromophores: the pyridyl ring and the 4-pyridone ring.

The pyridine (B92270) ring itself typically exhibits a strong absorption band around 260 nm, which is attributed to a π → π* transition. researchgate.net The 4-pyridone system, containing a conjugated enone-like moiety, also shows strong π → π* transitions. The conjugation between the two rings through the N-N bond is expected to influence the electronic structure.

Theoretical studies on related molecules like Sn(IV)tetrakis(4-pyridyl) porphyrins show that the electronic properties are significantly affected by the pyridyl groups. researchgate.netnih.gov The absorption spectrum of this compound will likely show complex bands in the UV region (typically 200-400 nm), resulting from the overlap of transitions associated with both ring systems. The solvent environment can also influence the position and intensity of these absorption bands due to solvatochromic effects.

Luminescence and Fluorescence Spectroscopy

The photophysical properties of this compound are of significant interest due to the compound's conjugated heterocyclic system, which combines both pyridine and 4-pyridone moieties. While extensive, specific studies on the luminescence of this compound are not widely reported, the behavior of related pyridone and pyridine derivatives provides a strong basis for understanding its expected fluorescent properties.

Pyridone-based fluorophores are known to exhibit fluorescence, and their emission characteristics are highly sensitive to their molecular structure and environment. The fluorescence properties of such compounds can be tuned by modifying substituents on the pyridone ring. Generally, electron-donating groups tend to cause red shifts in the emission spectra, while electron-withdrawing groups can induce blue shifts. nih.gov The solvent environment also plays a crucial role; for instance, many 2-pyridone derivatives show positive solvatofluorochromism, where the emission wavelength changes with the polarity of the solvent. researchgate.net

In the case of this compound, the presence of the second pyridyl ring can influence the electronic transitions and thus the luminescence. Intramolecular charge transfer (ICT) is a common phenomenon in such donor-acceptor systems, which can lead to distinct fluorescent behaviors. The pyridone ring can act as an electron-donating group, while the pyridyl substituent's properties can be modulated.

Coordination of this compound to metal ions would be expected to significantly alter its photophysical properties. Depending on the nature of the metal ion, coordination can lead to either fluorescence enhancement or quenching. For example, complexation with diamagnetic metal ions like Zn(II) has been observed to enhance fluorescence in related pyridyl-containing ligands. tandfonline.com Conversely, coordination to paramagnetic metal ions, such as Co(II), often leads to fluorescence quenching. tandfonline.com This quenching can occur through processes like ligand-to-metal charge transfer, which promotes non-radiative deactivation pathways. tandfonline.com

The quantum yield (ΦF), which measures the efficiency of the fluorescence process, is a key parameter in characterizing luminescent compounds. uci.edu It is defined as the ratio of photons emitted to photons absorbed. uci.edu For related pyridine and pyridone systems, quantum yields can vary widely depending on molecular structure and environment. researchgate.netresearchgate.net

Table 1: Representative Photophysical Data for Pyridone-Based Fluorophores This table illustrates the type of data obtained from fluorescence spectroscopy for compounds analogous to this compound. The values are examples based on published data for different pyridone derivatives and are for illustrative purposes only.

| Compound Class | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Solvent |

| Substituted 2-Pyridone | ~350-400 | ~420-550 | 0.59 - 0.95 | Acetonitrile |

| Phenyl-2-Pyridone | ~390 | ~480 | 0.83 - 0.94 | Dichloromethane |

| Pyridylpyrrolide Zinc Complex | ~410 | ~495 | 0.19 - 0.57 | Dichloromethane |

Data is generalized from various sources on substituted pyridones and related heterocyclic fluorophores for illustrative purposes. researchgate.netresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy (for metal complexes)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying chemical species that have one or more unpaired electrons. illinois.edu While this compound itself is a diamagnetic molecule (containing no unpaired electrons) and thus EPR-silent, its metal complexes involving paramagnetic transition metal ions are ideal candidates for EPR studies. researchgate.net The EPR spectrum of such a complex provides a wealth of information about the electronic structure, oxidation state, and coordination environment of the central metal ion. illinois.edu

When this compound acts as a ligand, it can coordinate to a metal center through the nitrogen atom of the pyridyl group and/or the carbonyl oxygen of the pyridone ring. If the metal ion in the complex is paramagnetic (e.g., Cu(II), Mn(II), Co(II), Fe(III)), the resulting complex can be analyzed by EPR.

The key parameters obtained from an EPR spectrum are the g-factor and hyperfine coupling constants (A).